![molecular formula C9H14Cl2N4 B11863267 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride CAS No. 1185310-92-2](/img/structure/B11863267.png)
1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride
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Overview
Description
1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a chloropyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride typically involves the reaction of 6-chloropyridazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridazine moiety to other functional groups.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride exhibits several potential biological activities, including:
- Antimicrobial Properties : The compound is being investigated for its efficacy against various microbial infections, potentially serving as a lead compound in antibiotic development.
- Enzyme Modulation : It may interact with specific enzymes or receptors, influencing metabolic pathways and offering therapeutic benefits in conditions like dyslipidemia and arteriosclerosis .
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its therapeutic potential. Key areas of focus include:
- Receptor Binding Studies : Investigating how the compound binds to various receptors can provide insights into its mechanism of action and therapeutic applications.
- Metabolic Pathway Analysis : Studies that track how the compound is metabolized in biological systems can reveal its pharmacokinetics and potential side effects.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
- Antimicrobial Development : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its utility as a scaffold for new antibiotic agents.
- Therapeutic Efficacy in Dyslipidemia : Research indicated that compounds similar to this compound showed promise in modulating lipid metabolism, highlighting their potential role in treating dyslipidemia-related diseases .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its therapeutic mechanisms .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group.
1-(6-Chloropyridazin-3-yl)piperidin-4-one: This compound features a ketone group.
Uniqueness
1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure that includes a piperidine ring and a chlorinated pyridazine moiety, which enhances its reactivity and pharmacological properties. Its molecular formula is C9H10ClN3 with a molecular weight of approximately 249.14 g/mol.
Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors. These interactions can modulate various metabolic pathways, making it a candidate for therapeutic applications in conditions such as cancer, inflammation, and infectious diseases.
Pharmacological Applications
The compound has shown promise in several pharmacological areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth by targeting specific signaling pathways .
- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections, demonstrating significant activity against various strains.
- Inflammatory Diseases : Its potential to modulate inflammatory responses is under investigation, with implications for treating chronic inflammatory conditions.
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds highlights its unique features and potential advantages in drug development:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
1-(6-Chloropyridazin-3-yl)piperidin-4-amino | CHClN | Lacks hydrochloride salt; may have different solubility and reactivity |
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid | CHClNO₂ | Contains a carboxylic acid group, altering reactivity and potential applications |
N-(6-chloropyridazin-3-yl)methylpiperidin-4-amino hydrochloride | CHClN | Features a methyl group substitution, which may influence biological activity |
Case Studies
- In Vitro Studies : A study involving the MTT assay demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- In Vivo Efficacy : Animal studies have shown that this compound can significantly reduce tumor size in mouse models when administered at specific dosages over a defined period .
Interaction Studies
Interaction studies have utilized molecular docking techniques to assess the binding affinity of 1-(6-Chloropyridazin-3-yl)piperidin-4-amino hydrochloride with target proteins. Results indicate strong interactions with enzymes involved in cancer metabolism, supporting the hypothesis of its role as an anticancer agent .
Properties
CAS No. |
1185310-92-2 |
---|---|
Molecular Formula |
C9H14Cl2N4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;/h1-2,7H,3-6,11H2;1H |
InChI Key |
DSZHCSPURVWAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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